molecular formula C22H28N2O B5204456 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5204456
M. Wt: 336.5 g/mol
InChI Key: TWPLEYPDYXVPNT-UHFFFAOYSA-N
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Description

1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine, also known as ABDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has been used in various scientific research studies, including as a tool for investigating the function of serotonin receptors in the brain. It has also been used as a ligand for imaging studies to visualize the distribution of serotonin receptors in the brain. Additionally, 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has been used to study the effects of drugs on the serotonin system, as well as to investigate the role of serotonin in various physiological processes.

Mechanism of Action

1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and cognition. By binding to the 5-HT1A receptor, 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine can modulate the activity of this receptor and influence these physiological processes.
Biochemical and Physiological Effects
1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of neuronal activity, and the modulation of various physiological processes. In particular, 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects, as well as to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other serotonin receptors. Additionally, 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of new ligands based on the structure of 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine, which could have improved selectivity and potency for the 5-HT1A receptor. Additionally, further studies are needed to investigate the effects of 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine on other physiological processes, as well as to explore its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-(allyloxy)benzaldehyde with 1-(2,3-dimethylphenyl)piperazine in the presence of a catalyst. The resulting product can be purified through recrystallization to obtain 1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine in its pure form.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-4-16-25-22-11-6-5-9-20(22)17-23-12-14-24(15-13-23)21-10-7-8-18(2)19(21)3/h4-11H,1,12-17H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPLEYPDYXVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

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